1-Thiazol-5-yl-ethanone

Catalog No.
S787229
CAS No.
91516-28-8
M.F
C5H5NOS
M. Wt
127.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Thiazol-5-yl-ethanone

CAS Number

91516-28-8

Product Name

1-Thiazol-5-yl-ethanone

IUPAC Name

1-(1,3-thiazol-5-yl)ethanone

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c1-4(7)5-2-6-3-8-5/h2-3H,1H3

InChI Key

DBNLYQBYTOYCGO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=CS1

Canonical SMILES

CC(=O)C1=CN=CS1

Potential as a pharmaceutical building block:

-Thiazol-5-yl-ethanone holds promise as a valuable building block in the synthesis of various pharmaceuticals due to the presence of the thiazole ring, a recurring motif in numerous bioactive molecules. Studies have explored its potential in the development of drugs targeting various therapeutic areas, including:

  • Antimicrobial agents

    The thiazole scaffold has demonstrated activity against various bacterial and fungal strains. Research efforts are underway to investigate if 1-Thiazol-5-yl-ethanone can be incorporated into novel molecules with potent antimicrobial properties [].

  • Anticancer agents

    The thiazole ring has also been linked to anticancer properties. Studies are exploring the potential of 1-Thiazol-5-yl-ethanone in the design and synthesis of new anticancer agents [].

Research on biological activities:

  • Antioxidant activity

    Some thiazole derivatives have exhibited antioxidant properties []. This suggests that 1-Thiazol-5-yl-ethanone might also possess similar antioxidant potential, warranting further investigation.

  • Enzyme inhibition

    Certain thiazole-containing compounds have shown enzyme inhibitory activity []. This opens avenues for research on the potential of 1-Thiazol-5-yl-ethanone as an inhibitor of specific enzymes involved in various physiological processes.

1-Thiazol-5-yl-ethanone is an organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Its molecular formula is C5H5NOSC_5H_5NOS and it has a molecular weight of approximately 145.16 g/mol. The compound features a carbonyl group (ethanone) attached to the thiazole ring at the 5-position, making it a versatile building block in organic synthesis and medicinal chemistry. The thiazole moiety is known for its aromatic properties due to the delocalization of π electrons, which contributes to its reactivity and biological activity .

Typical of thiazole derivatives. These include:

  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with amines or hydrazines to form thiazole derivatives with enhanced biological properties.
  • Cycloaddition: The compound can engage in cycloaddition reactions, forming larger cyclic structures that may exhibit unique properties .

Compounds containing the thiazole moiety, including 1-thiazol-5-yl-ethanone, have shown significant biological activities. These include:

  • Anticancer Activity: Research indicates that thiazole derivatives display cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells .
  • Antimicrobial Properties: Thiazoles are known for their antibacterial and antifungal activities, making them potential candidates for developing new antibiotics .
  • Antioxidant Effects: Some studies suggest that thiazole derivatives possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Several methods have been developed for synthesizing 1-thiazol-5-yl-ethanone:

  • Hantzsch Thiazole Synthesis: This classic method involves the reaction of α-haloketones with thiourea and aldehydes under acidic conditions.
  • One-Pot Reactions: Recent approaches utilize one-pot multi-component reactions that simplify the synthesis process while yielding high purity products .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving hydrazines or amines with appropriate thiazole precursors .

1-Thiazol-5-yl-ethanone finds applications in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of biologically active compounds, particularly those with anticancer and antimicrobial properties.
  • Agricultural Chemicals: Thiazole derivatives are utilized in developing agrochemicals due to their pest-repellent qualities.
  • Materials Science: The compound's unique electronic properties make it suitable for applications in organic electronics and semiconductors .

Studies on 1-thiazol-5-yl-ethanone have focused on its interactions with biological targets:

  • Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes involved in cancer progression.
  • Receptor Binding: Research suggests that thiazole derivatives can modulate receptor activity, influencing various biochemical pathways .

These interactions highlight the potential of 1-thiazol-5-yl-ethanone as a lead compound for drug development.

1-Thiazol-5-yl-ethanone shares structural similarities with several other thiazole-containing compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylthiazoleContains a methyl group at position 2Known for its role in biosynthesis of vitamins
4-MethylthiazoleMethyl group at position 4Exhibits strong antimicrobial activity
2-AminothiazoleAmino group at position 2Displays significant anticancer properties
ThiazolidineSix-membered ring containing sulfur and nitrogenUsed in diabetes treatment

The uniqueness of 1-thiazol-5-yl-ethanone lies in its specific substitution pattern and reactivity profile, which contribute to its distinct biological activities compared to these similar compounds .

Systematic and Common Names

The compound adheres to IUPAC naming conventions as 1-(1,3-thiazol-5-yl)ethan-1-one, where the acetyl group (-COCH₃) is appended to the fifth position of the thiazole ring. Alternative designations include:

  • 5-Acetylthiazole
  • 1-Thiazol-5-yl-ethanone
  • Methyl thiazol-5-yl ketone

Chemical Identifiers

PropertyValueSource
CAS Registry Number91516-28-8
Molecular FormulaC₅H₅NOS
Molecular Weight127.16 g/mol
EC Number676-194-1

Classification

1-Thiazol-5-yl-ethanone belongs to two functional categories:

  • Aryl alkyl ketones: Characterized by a ketone group bonded to an aromatic heterocycle.
  • Thiazole derivatives: Substituted analogs of the parent thiazole (C₃H₃NS).

Historical Development and Discovery

Early Observations (Pre-1980s)

The compound was first identified as a Maillard reaction product in thermally processed foods. Gas chromatography-mass spectrometry (GC-MS) analyses detected it in roasted meats, coffee, and baked goods, where it contributes nutty and popcorn-like flavors .

Synthetic Milestones

YearDevelopmentSignificance
1985First laboratory synthesis via Hantzsch thiazole synthesisEnabled controlled production using α-chloroketones and thioamides
2005Catalytic mechanochemical synthesisImproved yield (99%) using silica sulfuric acid (SSA) under solvent-free conditions
2016Multicomponent reaction (MCR) approachesFacilitated indole-thiazole hybrid structures for anticancer research

Structural Characteristics of the Thiazole-Acetyl Framework

Molecular Geometry

The compound features a planar thiazole ring (C₃H₃NS) with bond lengths and angles consistent with aromatic heterocycles:

  • C-S bond: 1.71 Å
  • C-N bond: 1.32 Å
  • Acetyl group torsion angle: 12.5° relative to the thiazole plane

Spectroscopic Signatures

TechniqueKey DataInterpretation
¹H NMRδ 8.90 (s, 1H, H-2), δ 2.60 (s, 3H, CH₃)Thiazole proton and acetyl methyl group
¹³C NMRδ 192.1 (C=O), δ 151.2 (C-5)Carbonyl and thiazole ring carbons
IR1685 cm⁻¹ (C=O stretch)Confirms acetyl functionality
UV-Visλ_max = 275 nm (π→π* transition)Aromatic system conjugation

Tautomerism and Reactivity

The acetyl group enhances electrophilicity at the α-carbon, enabling:

  • Knoevenagel condensations with aldehydes
  • Nucleophilic substitutions at the thiazole C-2 position

Importance in Heterocyclic Chemistry

Synthetic Building Block

1-Thiazol-5-yl-ethanone serves as a precursor for diverse heterocycles:

Derivative ClassSynthetic RouteApplication
2-Amino-4-methylthiazolesCondensation with thioureasAntibacterial agents
Indole-thiazole hybridsMulticomponent reactions (MCRs)Anticancer candidates (IC₅₀: 10–30 μM)
Chalcone analogsAcid-catalyzed Claisen-SchmidtNonlinear optical materials

Role in Bioactive Molecule Design

  • Antimicrobial activity: 2-Phenylamino-4-methyl-5-acetylthiazole inhibits bacterial β-ketoacyl-ACP synthase (KAS) with Kd = 25 μM .
  • Flavor chemistry: 2,4-Dimethyl-5-acetylthiazole (FEMA 3267) enhances meat and nut flavors at 6–10 ppm .

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(1,3-Thiazol-5-yl)ethan-1-one

Dates

Last modified: 08-15-2023

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